(2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
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Overview
Description
(2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid: is a unique amino acid derivative characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the functionalization of the bicyclic structure.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may yield saturated compounds.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid is used as a building block for synthesizing more complex molecules .
Biology: In biology, this compound can be used to study the effects of bicyclic amino acids on protein structure and function.
Medicine: In medicine, (2S)-2-amino-2-{bicyclo[22
Industry: In industry, this compound can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets.
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure but differ in the ring size and substitution patterns.
2-azabicyclo[2.2.1]heptanes: These compounds have a similar bicyclic framework but include a nitrogen atom in the ring.
Uniqueness: The uniqueness of (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid lies in its specific bicyclic structure and the presence of an amino acid moiety, which allows for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-bicyclo[2.2.1]hept-5-enyl)acetic acid |
InChI |
InChI=1S/C9H13NO2/c10-8(9(11)12)7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4,10H2,(H,11,12)/t5?,6?,7?,8-/m0/s1 |
InChI Key |
IHDSFYHRZSBSGS-AWEWAEBESA-N |
Isomeric SMILES |
C1C2CC(C1C=C2)[C@@H](C(=O)O)N |
Canonical SMILES |
C1C2CC(C1C=C2)C(C(=O)O)N |
Origin of Product |
United States |
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